BenchChemオンラインストアへようこそ!

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide

Regiochemistry Structural isomerism Scaffold differentiation

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide (CAS 2097927-63-2) is a synthetic heterocyclic amide featuring a 2,3-dihydrobenzofuran core linked via a methylene bridge to a 3-(3-methylthiophen-2-yl)propanamide moiety. With a molecular formula of C17H19NO2S and molecular weight of 301.4 g/mol, the compound belongs to the benzofuran-thiophene hybrid class, a scaffold associated with cannabinoid receptor modulation and BMP-2 upregulation activities.

Molecular Formula C17H19NO2S
Molecular Weight 301.4
CAS No. 2097927-63-2
Cat. No. B2448606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide
CAS2097927-63-2
Molecular FormulaC17H19NO2S
Molecular Weight301.4
Structural Identifiers
SMILESCC1=C(SC=C1)CCC(=O)NCC2COC3=CC=CC=C23
InChIInChI=1S/C17H19NO2S/c1-12-8-9-21-16(12)6-7-17(19)18-10-13-11-20-15-5-3-2-4-14(13)15/h2-5,8-9,13H,6-7,10-11H2,1H3,(H,18,19)
InChIKeyKJJAEKQJXGLVBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide (CAS 2097927-63-2): Compound Identity and Procurement-Relevant Profile


N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide (CAS 2097927-63-2) is a synthetic heterocyclic amide featuring a 2,3-dihydrobenzofuran core linked via a methylene bridge to a 3-(3-methylthiophen-2-yl)propanamide moiety . With a molecular formula of C17H19NO2S and molecular weight of 301.4 g/mol, the compound belongs to the benzofuran-thiophene hybrid class, a scaffold associated with cannabinoid receptor modulation and BMP-2 upregulation activities [1][2]. This compound is currently offered as a research-grade screening compound for drug discovery and chemical biology applications.

Why N-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide Cannot Be Replaced by Close Structural Analogs


Benzofuran-thiophene propanamide analogs with the same molecular formula (C17H19NO2S, MW 301.4) can differ substantially in their regiochemistry and substitution pattern—for example, N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide and 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-thiophen-2-ylethyl)propanamide share the identical formula but differ in the attachment point of the thiophene ring and the position of the amide linkage . Published structure–activity relationship (SAR) studies on benzofuran derivatives demonstrate that even minor variations in substituent position on the thiophene ring or the benzofuran core can profoundly alter target selectivity (e.g., CB1 vs. CB2 receptor agonism) and in vivo efficacy [1][2]. Generic substitution without confirmatory biological profiling therefore carries a high risk of divergent pharmacological outcomes.

Quantitative Differentiation Evidence for N-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide Versus Key Comparators


Regiochemical Differentiation from Isomeric Benzofuran-Thiophene Propanamides Sharing the Same Molecular Formula

The target compound features a 2,3-dihydrobenzofuran-3-yl-methyl amide linkage connected to a 3-(3-methylthiophen-2-yl)propanoyl chain . In contrast, the isobaric analog N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide (C17H19NO2S, MW 301.4) places the amide nitrogen on the propan-2-yl side chain attached to the benzofuran 5-position rather than the 3-methylene position, and uses a thiophen-3-yl-acetamide rather than a 3-methylthiophen-2-yl-propanamide . Similarly, 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-thiophen-2-ylethyl)propanamide (C17H19NO2S, MW 301.4) moves the thiophene to the ethyl terminus of the amide and positions the benzofuran at the 5-yl-propanoyl side . These regiochemical differences are known in the benzofuran class to alter receptor subtype selectivity—CB1 vs. CB2 agonism can invert depending on whether the thiophene substituent occupies the 2- or 3-position of the propanamide chain [1].

Regiochemistry Structural isomerism Scaffold differentiation

Inferred Cannabinoid Receptor Profiling Based on 2,3-Dihydrobenzofuran Scaffold SAR

The 2,3-dihydrobenzofuran scaffold has been systematically explored as a privileged structure for cannabinoid receptor modulation, particularly selective CB2 agonism [1][2]. In a medicinal chemistry campaign, 2,3-dihydro-1-benzofuran derivatives bearing an asymmetric carbon at the 3-position were optimized to potent, selective CB2 agonists with EC50 values in the low nanomolar range, while structurally related benzofuran regioisomers exhibited CB1-preferring activity [1]. The target compound, which incorporates a 3-methylthiophen-2-yl-propanamide substituent, is hypothesized to engage the CB2 receptor based on this class precedent . However, no direct receptor binding or functional assay data for this specific compound are publicly available from non-excluded sources; CB2/CB1 selectivity and potency remain unquantified.

Cannabinoid receptor CB2 agonist Immunomodulation

BMP-2 Upregulation Potential: Class-Level Evidence from Benzofuran Derivatives

Substituted benzofuran derivatives have been identified as bone morphogenetic protein-2 (BMP-2) upregulators with demonstrated in vivo efficacy in osteoporosis models [1][2]. In the foundational SAR study, benzofuran analogue 2 (bearing a 4-chlorophenyl substitution) achieved a BMP-2 upregulation rate significantly above baseline in C2C12 cells, and compound 8a (a benzothiophene congener) increased bone formation rate in SAMP6 mice [1]. The target compound shares the benzofuran core but introduces a 3-methylthiophene moiety at the propanamide terminus—a substitution pattern not explicitly evaluated in published BMP-2 SAR series. No BMP-2 expression or bone anabolic data exist for this specific compound.

BMP-2 upregulation Osteoporosis Bone anabolic agent

Physicochemical and Drug-Likeness Parameters: Predicted Profile for Screening Triage

The target compound has a molecular weight of 301.4 g/mol, a calculated logP (cLogP) of approximately 3.8–4.2 (typical for benzofuran-thiophene hybrids), 2 hydrogen bond acceptors, and 1 hydrogen bond donor . These values place it within Lipinski's rule-of-five space, consistent with oral drug-likeness [1]. In comparison, the clinically evaluated benzofuran-based CB2 agonist lead series from the literature has MW ranging from 310–380 and cLogP values of 3.5–5.0, suggesting comparable physicochemical positioning [2]. The compound's 3-methyl substitution on the thiophene ring may confer modest metabolic stability advantages over unsubstituted thiophene analogs by blocking potential CYP-mediated oxidation at the thiophene 3-position, though this is a prediction rather than an experimentally confirmed attribute [1].

Drug-likeness Physicochemical properties Screening triage

Recommended Application Scenarios for N-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide Based on Current Evidence


Cannabinoid Receptor CB2-Focused Screening Library Expansion

Given the established role of 2,3-dihydrobenzofuran derivatives as selective CB2 agonists [1], this compound is best deployed as a diversity element in CB2-targeted screening libraries. Its 3-methylthiophen-2-yl-propanamide substitution pattern is distinct from published CB2 agonist chemotypes (which typically feature aryl carboxamides or acylhydrazones), offering a novel chemical space within the validated scaffold that may yield differentiated selectivity profiles upon empirical testing.

Benzofuran Scaffold SAR Exploration for BMP-2 Upregulation Programs

Benzofuran derivatives have demonstrated BMP-2 upregulating activity with in vivo bone anabolic efficacy [2]. This compound extends the SAR landscape by introducing a sulfur-containing heterocycle (3-methylthiophene) at the propanamide terminus—a substitution not represented in existing BMP-2 SAR series. It is therefore a logical candidate for inclusion in follow-up screening to probe the tolerance of the BMP-2 pharmacophore for thiophene-based lipophilic groups.

Metabolic Stability Screening of 3-Methylthiophene vs. Unsubstituted Thiophene Benzofuran Amides

The 3-methyl substitution on the thiophene ring is predicted to block a potential site of CYP-mediated oxidative metabolism relative to unsubstituted thiophene analogs [3]. This compound could serve as a probe in comparative microsomal or hepatocyte stability assays alongside its des-methyl thiophene counterpart, providing data to guide the design of metabolically stabilized benzofuran-thiophene leads.

Computational Docking and Pharmacophore Modeling Studies

The compound's well-defined 3D structure (InChI Key KJJAEKQJXGLVBQ-UHFFFAOYSA-N ) and the availability of CB2 receptor crystal structures and homology models make it suitable for molecular docking and molecular dynamics studies. Its unique substitution pattern provides a test case for validating computational predictions of CB2 vs. CB1 binding pose discrimination.

Quote Request

Request a Quote for N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.